molecular formula C10H7BrFN3O B13177647 (E)-5-Bromo-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Bromo-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13177647
M. Wt: 284.08 g/mol
InChI Key: ZIUMYQXFCSYNOK-UHFFFAOYSA-N
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Description

(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, fluorine, and a hydroxyisoquinoline moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to handle the complex multi-step processes.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less reactive in certain chemical reactions.

    7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide: Does not contain the bromine atom, which affects its chemical properties and reactivity.

Uniqueness

(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its combination of bromine, fluorine, and hydroxyisoquinoline moieties. This unique structure provides distinct chemical properties, making it valuable for various scientific applications.

This detailed article provides a comprehensive overview of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

5-bromo-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

ZIUMYQXFCSYNOK-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)C(=NO)N

Origin of Product

United States

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